N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
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Scientific Research Applications
Polymer Science and Materials
Compounds structurally related to N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide have been utilized in the synthesis and development of advanced polymeric materials. For instance, rigid-rod polyamides and polyimides derived from specific diamino compounds have been synthesized, characterized by their excellent thermooxidative stability, and have shown promising applications due to their amorphous nature and high glass transition temperatures (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998). These materials exhibit potential for high-performance applications due to their inherent stability and solvent resistance.
Catalytic Applications
The catalytic properties of compounds within this chemical family have been explored, particularly in enantioselective processes. For example, a study demonstrated the use of Cr(III)(salen)Cl for the enantioselective intramolecular addition of tertiary enamides to ketones, leading to enantioenriched 1H-pyrrol-2(3H)-one derivatives, highlighting the synthetic versatility and potential of these compounds in asymmetric synthesis (Yang, Wang, Huang, & Wang, 2009).
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, these compounds serve as key intermediates in the synthesis of various novel organic molecules. Research has shown efficient synthesis methods for creating novel pyridopyrimidines and other heterocyclic compounds, demonstrating their utility in constructing complex molecular architectures with potential biological and pharmaceutical applications (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Pharmaceutical and Biological Research
While the initial request excluded drug use, dosage, and side effects, it's worth noting that structurally similar compounds have been investigated for their biological and pharmacological properties. For instance, derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents, showcasing the broad applicability of these compounds in medicinal chemistry (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Mechanism of Action
Target of Action
The primary target of N,N-diphenyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a critical node for cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents the kinase from phosphorylating its substrates, thereby inhibiting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, which can lead to apoptosis in cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
Properties
IUPAC Name |
N,N-diphenyl-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-21(24-14-12-19(15-24)27-20-11-13-22-16-23-20)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,16,19H,12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAXETZEIAUJAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.